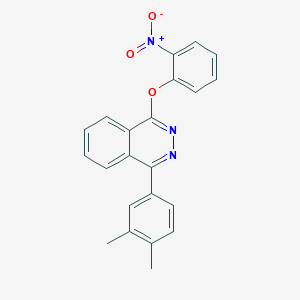
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea, also known as MBTU, is a chemical compound used in scientific research for its unique properties. MBTU is a urea derivative that has been shown to have potential therapeutic applications in various fields.
作用機序
The mechanism of action of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In Alzheimer's disease models, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to reduce the deposition of amyloid-beta plaques in the brain, which is associated with improved cognitive function. In Parkinson's disease models, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is associated with improved motor function.
実験室実験の利点と制限
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has several advantages for lab experiments, including its high purity, stability, and specificity. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can be easily synthesized using a simple and cost-effective method, which makes it accessible to researchers. However, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers should be cautious when using N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in their experiments and should follow appropriate safety protocols.
将来の方向性
There are several future directions for N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea research, including its potential applications in other fields such as neurodegenerative diseases, inflammation, and cardiovascular diseases. Researchers can also explore the use of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in combination with other drugs or therapies to enhance its therapeutic effects. Furthermore, the development of novel analogs of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a urea derivative with potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is simple and cost-effective, and its biochemical and physiological effects have been extensively studied. However, researchers should be cautious when using N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in their experiments and should follow appropriate safety protocols. There are several future directions for N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea research, including its potential applications in other fields and the development of novel analogs.
合成法
The synthesis of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves the reaction of 2-aminothiophenol with 2-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to yield N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to reduce the deposition of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
特性
IUPAC Name |
1-(2-methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-2-3-7-11(10)16-14(19)18-15-17-12-8-4-5-9-13(12)20-15/h2-3,6-7H,4-5,8-9H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZXLZQNGKOEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)
![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5396831.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5396853.png)
![(1S*,6R*)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5396855.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)
![4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5396884.png)


![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5396901.png)
![4-[2-(benzoylamino)-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5396912.png)